molecular formula C17H20FN B12519667 2-(4-Fluoro-2-n-hexylphenyl)pyridine

2-(4-Fluoro-2-n-hexylphenyl)pyridine

Cat. No.: B12519667
M. Wt: 257.34 g/mol
InChI Key: MSRZAKZOQLGHPP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-n-hexylphenyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with hexylphenyl derivatives under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve the desired fluorination . These methods are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-n-hexylphenyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the fluorine atom or reduce other functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Fluoro-2-n-hexylphenyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-n-hexylphenyl)pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of the fluorine atom enhances its ability to form strong interactions with proteins and other biomolecules, influencing various biochemical pathways .

Properties

Molecular Formula

C17H20FN

Molecular Weight

257.34 g/mol

IUPAC Name

2-(4-fluoro-2-hexylphenyl)pyridine

InChI

InChI=1S/C17H20FN/c1-2-3-4-5-8-14-13-15(18)10-11-16(14)17-9-6-7-12-19-17/h6-7,9-13H,2-5,8H2,1H3

InChI Key

MSRZAKZOQLGHPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=CC(=C1)F)C2=CC=CC=N2

Origin of Product

United States

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